4-Cyclopropyl-5-[2-(3,5-dimethyl-pyrazol-1-yl)-ethyl]-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-Cyclopropyl-5-[2-(3,5-dimethyl-pyrazol-1-yl)-ethyl]-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-[2-(3,5-dimethyl-pyrazol-1-yl)-ethyl]-4H-[1,2,4]triazole-3-thiol typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the condensation of acetylacetone with hydrazine, yielding 3,5-dimethylpyrazole.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors under specific conditions.
Coupling of Pyrazole and Triazole Rings:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-5-[2-(3,5-dimethyl-pyrazol-1-yl)-ethyl]-4H-[1,2,4]triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole or pyrazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings.
Scientific Research Applications
4-Cyclopropyl-5-[2-(3,5-dimethyl-pyrazol-1-yl)-ethyl]-4H-[1,2,4]triazole-3-thiol has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-[2-(3,5-dimethyl-pyrazol-1-yl)-ethyl]-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with pyrazole and triazole rings, such as:
- 3,5-Dimethylpyrazole
- 1,2,4-Triazole Derivatives
Uniqueness
4-Cyclopropyl-5-[2-(3,5-dimethyl-pyrazol-1-yl)-ethyl]-4H-[1,2,4]triazole-3-thiol is unique due to its specific combination of a cyclopropyl group, a pyrazole moiety, and a triazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-cyclopropyl-3-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5S/c1-8-7-9(2)16(15-8)6-5-11-13-14-12(18)17(11)10-3-4-10/h7,10H,3-6H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPVMYBLYBKDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NNC(=S)N2C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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